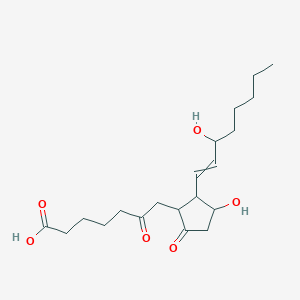

11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid

説明

6-Ketoprostaglandin E1 is a biologically active lipid compound that belongs to the prostaglandin family. It is a metabolite of prostacyclin (PGI2) and is known for its potent effects on the cardiovascular system, including stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .

特性

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUDCKODIMKLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867329 | |

| Record name | 11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ketoprostaglandin E1 typically involves a multi-step process starting from commercially available intermediates. One common synthetic route includes the treatment of (3S, 4R)-3-(methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone with sodium bromide in the presence of boron trifluoride etherate. This is followed by palladium-catalyzed coupling with alkenylborane and subsequent conversion of the alkenyl moiety into an epoxy group and then into a keto group .

Industrial Production Methods

Industrial production methods for 6-ketoprostaglandin E1 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-yield reactions and efficient purification techniques would be essential for industrial synthesis.

化学反応の分析

Types of Reactions

6-Ketoprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of 6-ketoprostaglandin E1 include sodium bromide, boron trifluoride etherate, and palladium catalysts. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions involving 6-ketoprostaglandin E1 include its metabolites, such as 6-keto-prostaglandin F1α and other related prostaglandins. These metabolites play significant roles in various physiological processes .

科学的研究の応用

6-Ketoprostaglandin E1 has numerous scientific research applications across various fields:

Chemistry: It is used as a reference compound in the study of prostaglandin synthesis and metabolism.

Biology: It serves as a tool to investigate the biological pathways involving prostaglandins and their effects on cellular functions.

Medicine: 6-Ketoprostaglandin E1 is studied for its potential therapeutic effects, particularly in cardiovascular diseases, due to its ability to inhibit platelet aggregation and reduce blood pressure

作用機序

6-Ketoprostaglandin E1 exerts its effects through several molecular targets and pathways. It stimulates renin secretion, inhibits platelet aggregation, and reduces blood pressure and vascular resistance. These actions are mediated through its interaction with specific receptors and enzymes, such as 9-hydroxyprostaglandin dehydrogenase, which converts prostacyclin into 6-ketoprostaglandin E1 .

類似化合物との比較

6-Ketoprostaglandin E1 is similar to other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E1 (PGE1). it is unique in its stability and prolonged biological activity compared to prostacyclin, which has a short half-life. This stability makes 6-ketoprostaglandin E1 a valuable compound for research and potential therapeutic applications .

List of Similar Compounds

- Prostacyclin (PGI2)

- Prostaglandin E1 (PGE1)

- 6-Keto-prostaglandin F1α

- Prostaglandin E2 (PGE2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。